N-(4-fluorobenzyl)-2-(5-(hydroxymethyl)-2-(phenethylthio)-1H-imidazol-1-yl)acetamide
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Overview
Description
N-[(4-fluorophenyl)methyl]-2-[5-(hydroxymethyl)-2-[(2-phenylethyl)sulfanyl]-1H-imidazol-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a hydroxymethyl group, and an imidazole ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-2-[5-(hydroxymethyl)-2-[(2-phenylethyl)sulfanyl]-1H-imidazol-1-yl]acetamide typically involves multiple steps, including the formation of the imidazole ring, the introduction of the fluorophenyl group, and the attachment of the hydroxymethyl and phenylethylsulfanyl groups. Common reagents used in these reactions include imidazole, 4-fluorobenzyl chloride, and thiophenol. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-2-[5-(hydroxymethyl)-2-[(2-phenylethyl)sulfanyl]-1H-imidazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, and other hydrogenation catalysts.
Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids and their derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-2-[5-(hydroxymethyl)-2-[(2-phenylethyl)sulfanyl]-1H-imidazol-1-yl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-2-[5-(hydroxymethyl)-2-[(2-phenylethyl)sulfanyl]-1H-imidazol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-[(2-phenylethyl)sulfanyl]-1H-imidazol-1-yl]acetamide
- N-[(4-bromophenyl)methyl]-2-[5-(hydroxymethyl)-2-[(2-phenylethyl)sulfanyl]-1H-imidazol-1-yl]acetamide
- N-[(4-methylphenyl)methyl]-2-[5-(hydroxymethyl)-2-[(2-phenylethyl)sulfanyl]-1H-imidazol-1-yl]acetamide
Uniqueness
N-[(4-fluorophenyl)methyl]-2-[5-(hydroxymethyl)-2-[(2-phenylethyl)sulfanyl]-1H-imidazol-1-yl]acetamide is unique due to the presence of the fluorophenyl group, which can enhance its chemical stability and biological activity compared to its chloro, bromo, and methyl analogs. The fluorine atom’s electronegativity can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H22FN3O2S |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[5-(hydroxymethyl)-2-(2-phenylethylsulfanyl)imidazol-1-yl]acetamide |
InChI |
InChI=1S/C21H22FN3O2S/c22-18-8-6-17(7-9-18)12-23-20(27)14-25-19(15-26)13-24-21(25)28-11-10-16-4-2-1-3-5-16/h1-9,13,26H,10-12,14-15H2,(H,23,27) |
InChI Key |
SNIJVIMJQAWLSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)F)CO |
Origin of Product |
United States |
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